4-(4-Bromophenyl)-1-(chloromethyl)imidazole
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Overview
Description
4-(4-Bromophenyl)-1-(chloromethyl)imidazole is a chemical compound that features a bromophenyl group attached to an imidazole ring, with a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(chloromethyl)imidazole typically involves the reaction of 4-bromophenyl imidazole with chloromethylating agents under controlled conditions. One common method is the reaction of 4-bromophenyl imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(chloromethyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The bromophenyl group can undergo oxidation to form corresponding phenol derivatives.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-1-(chloromethyl)imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(chloromethyl)imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl imidazole
- 4-Chloromethyl imidazole
- 4-Bromophenyl chloromethyl carbonate
Uniqueness
4-(4-Bromophenyl)-1-(chloromethyl)imidazole is unique due to the presence of both bromophenyl and chloromethyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-(chloromethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-3-1-8(2-4-9)10-5-14(6-12)7-13-10/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXINLCLEZBDBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=N2)CCl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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